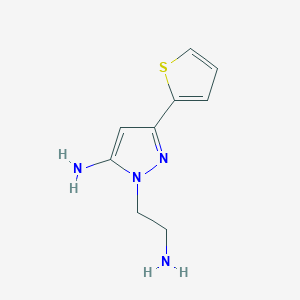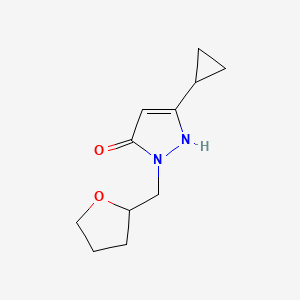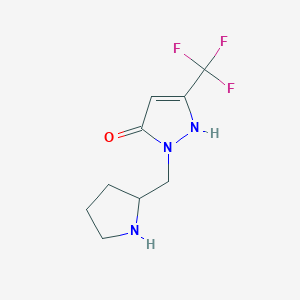![molecular formula C9H10F3N5 B1484042 1-(2-Azidoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2097953-34-7](/img/structure/B1484042.png)
1-(2-Azidoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Overview
Description
The compound “1-(2-Azidoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The compound also has an azido group (-N3) and a trifluoromethyl group (-CF3), which can significantly affect its reactivity and properties.
Synthesis Analysis
While the specific synthesis route for this compound isn’t available, pyrazole derivatives can be synthesized through various methods, including cyclization of β-amino cyclic ketones . The azido group might be introduced through nucleophilic substitution reactions, and the trifluoromethyl group could be introduced using trifluoromethylation reagents.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Pyrazole is a planar molecule due to the sp2 hybridization of its atoms . The presence of the azido and trifluoromethyl groups could introduce steric hindrance and electronic effects, influencing the overall structure.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The azido group is known for its high reactivity and can participate in various reactions, such as the Staudinger reaction or Click Chemistry . The trifluoromethyl group is generally considered stable but can influence the reactivity of the molecule due to its strong electron-withdrawing effect .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the trifluoromethyl group is highly electronegative, which could increase the compound’s polarity .Scientific Research Applications
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, closely related to the compound , have been extensively studied for their anti-inflammatory and antibacterial properties. The positioning of the trifluoromethyl group, especially at the 3- or 5-position on the pyrazole nucleus, significantly influences the activity profile of these compounds, suggesting a pathway for designing novel agents with improved efficacy and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Heterocyclic Synthesis
Pyrazole derivatives serve as versatile building blocks in the synthesis of heterocyclic compounds. Their reactivity makes them valuable for generating a variety of heterocyclic systems, such as pyrazolo-imidazoles and spiropyrans, highlighting their significance in heterocyclic chemistry and dye synthesis (Gomaa & Ali, 2020).
Microwave-Assisted Synthesis
The review on microwave-assisted synthesis of five-membered azaheterocyclic systems, including pyrazoles, outlines the advantages of using microwave energy in organic synthesis. This approach offers cleaner chemistry, reduced reaction times, and enhanced yields, making it an efficient method for preparing pyrazole-based heterocycles (Sakhuja, Panda, & Bajaj, 2012).
Anticancer Agents
Pyrazoline derivatives have been extensively investigated for their potential as anticancer agents. The research emphasizes the importance of pyrazoline as an electron-rich nitrogen carrier, combining exciting electronic properties with potential dynamic applications in the development of new anticancer agents (Ray et al., 2022).
Synthesis and Bioevaluation
The synthesis and evaluation of novel pyrazole derivatives under various conditions, including microwave irradiation, have been explored for their potential physical and chemical properties, such as antimicrobial and antioxidant activities. These studies contribute to the understanding of pyrazole derivatives' wide-ranging applications in agrochemical and pharmaceutical fields (Sheetal et al., 2018).
Organophosphorus Azoles
Research on organophosphorus azoles incorporating pyrazoles has been conducted to explore their stereochemical structures using NMR spectroscopy and quantum chemistry. This work offers insights into the structural characteristics of phosphorylated N-vinylazoles and their isomerization processes, potentially applicable in designing new materials or pharmacophores (Larina, 2023).
Mechanism of Action
Target of Action
Both pyrazole derivatives and compounds with a trifluoromethyl group have been found to have biological activity, suggesting that this compound could interact with various biological targets.
Mode of Action
Without specific studies on this compound, it’s difficult to say exactly how it interacts with its targets. Pyrazole derivatives have been found to have diverse functionality and stereochemical complexity , which could allow for various modes of interaction with biological targets.
Biochemical Pathways
Again, without specific studies, it’s hard to say exactly which biochemical pathways this compound affects. Compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that they could affect a variety of biochemical pathways.
Result of Action
Some pyrazole derivatives have been found to have physiological and pharmacological activities , suggesting that this compound could have similar effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-azidoethyl)-3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N5/c10-9(11,12)8-6-2-1-3-7(6)17(15-8)5-4-14-16-13/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWGSZTYWSTBFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(F)(F)F)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Azidoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483959.png)
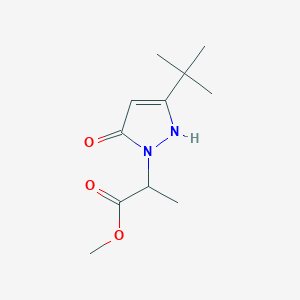
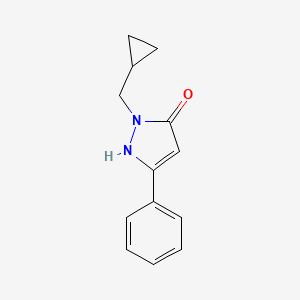


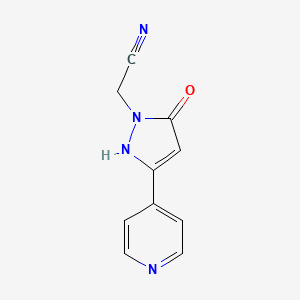

![2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1483971.png)
![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1483973.png)

